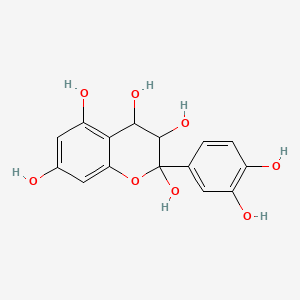

Flavan, 2,3,3',4,4',5,7-heptahydroxy-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64296-43-1 |

|---|---|

Molecular Formula |

C15H14O8 |

Molecular Weight |

322.27 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol |

InChI |

InChI=1S/C15H14O8/c16-7-4-10(19)12-11(5-7)23-15(22,14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-14,16-22H |

InChI Key |

RSIWDPWARBOFLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2(C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O)O |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations of Flavan, 2,3,3 ,4,4 ,5,7 Heptahydroxy

Molecular Structure and Formula

The molecular formula for Flavan (B184786), 2,3,3',4,4',5,7-heptahydroxy- is C₁₅H₁₄O₈. nih.gov Its structure consists of the characteristic flavan backbone with hydroxyl groups at positions 2, 3, 5, and 7 on the A and C rings, and at positions 3', 4', and 4' on the B-ring.

Table 1: Structural and Identification Data for Flavan, 2,3,3',4,4',5,7-heptahydroxy-

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,4-dihydrochromene-2,3,4,5,7-pentol | nih.gov |

| Molecular Formula | C₁₅H₁₄O₈ | nih.gov |

| Molecular Weight | 322.27 g/mol | nih.gov |

| CAS Number | 64296-43-1 | nih.gov |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Flavan, 2,3,3',4,4',5,7-heptahydroxy- are not widely available. However, based on its highly hydroxylated structure, certain properties can be inferred. The presence of multiple polar hydroxyl groups would likely render it soluble in polar solvents such as water, methanol (B129727), and ethanol. The melting point is expected to be relatively high due to extensive intermolecular hydrogen bonding.

Table 2: Computed Physicochemical Properties of Flavan, 2,3,3',4,4',5,7-heptahydroxy-

| Property | Predicted Value | Source |

| XLogP3-AA | -0.5 | nih.gov |

| Hydrogen Bond Donors | 8 | nih.gov |

| Hydrogen Bond Acceptors | 8 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 151 Ų | nih.gov |

| Heavy Atom Count | 23 | nih.gov |

Note: These properties are computationally predicted and may not reflect experimentally determined values.

Spectroscopic Data

Experimental spectroscopic data for Flavan, 2,3,3',4,4',5,7-heptahydroxy- are not readily found in the literature. However, the expected spectroscopic characteristics can be discussed in general terms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of flavonoids. researchgate.net The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the A and B rings, as well as signals for the protons on the heterocyclic C-ring. The chemical shifts and coupling constants of the C-ring protons would be indicative of the relative stereochemistry of the hydroxyl groups. The ¹³C NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the flavan skeleton. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. nih.gov Band I, in the range of 300-380 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. researchgate.net The exact position and intensity of these bands are influenced by the hydroxylation pattern. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of flavonoids. mdpi.com For Flavan, 2,3,3',4,4',5,7-heptahydroxy-, the exact mass would be a key identifier. Fragmentation analysis would likely involve retro-Diels-Alder (RDA) reactions, which are characteristic of the flavonoid C-ring, providing structural information about the A and B rings. mdpi.com

Synthesis and Isolation

The generation of highly hydroxylated flavans can be achieved through chemical synthesis or by isolation from natural sources.

Natural Biogenesis and Precursor Pathways of Flavan, 2,3,3 ,4,4 ,5,7 Heptahydroxy

Chemical Synthesis Approaches

The chemical synthesis of flavans often involves the construction of the heterocyclic C-ring. One common approach is the Claisen-Schmidt condensation to form a chalcone (B49325), which is then cyclized to the flavanone (B1672756). medwinpublishers.comresearchgate.net Subsequent reduction and modification of functional groups can lead to the desired flavan (B184786) structure. The synthesis of a heptahydroxylated flavan would require careful use of protecting groups for the numerous hydroxyl functions to ensure regioselectivity during the synthetic steps. A facile approach for the synthesis of some flavans has been developed using a BF₃·Et₂O-catalyzed pyran cyclization. researchgate.net

Isolation and Purification from Natural Sources

Flavonoids are widespread in plants, and highly hydroxylated derivatives are often found in various plant tissues. researchgate.net The isolation of a specific flavan like Flavan, 2,3,3',4,4',5,7-heptahydroxy- from a natural source would typically involve extraction of the plant material with a suitable solvent, such as methanol (B129727) or ethanol. researchgate.net The crude extract would then be subjected to various chromatographic techniques for purification. These can include column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. researchgate.net

Chemical Reactivity and Derivatives

The chemical reactivity of Flavan, 2,3,3',4,4',5,7-heptahydroxy- is largely dictated by its numerous hydroxyl groups.

Known Chemical Reactions

The phenolic hydroxyl groups are acidic and can be deprotonated in the presence of a base. They are also susceptible to oxidation, a key feature of the antioxidant properties of many flavonoids. The catechol-like structure on the B-ring (3',4'-dihydroxy) is particularly prone to oxidation. The hydroxyl groups can also undergo esterification and etherification reactions.

Derivative Compounds

The hydroxyl groups of flavans can be derivatized to modify their properties. Methylation, acetylation, and glycosylation are common derivatizations. These modifications can alter the solubility, stability, and biological activity of the parent compound. For instance, glycosylation generally increases water solubility.

Role in Chemical Research

Highly hydroxylated flavans are valuable tools in several areas of chemical research.

Applications in Synthetic Chemistry

The complex, stereochemically rich structure of highly hydroxylated flavans makes them challenging targets for total synthesis, thereby driving the development of new synthetic methodologies. They can also serve as chiral building blocks for the synthesis of other complex molecules.

Use in Elucidation of Structure-Activity Relationships

By systematically studying the effects of the number and position of hydroxyl groups on the chemical and biological properties of flavans, researchers can establish structure-activity relationships (SAR). This knowledge is crucial for the rational design of new compounds with specific desired properties. The high degree of hydroxylation in Flavan, 2,3,3',4,4',5,7-heptahydroxy- makes it an interesting candidate for such studies, particularly in the context of antioxidant and metal-chelating activities. An increase in the number of hydroxyl groups has been shown to generally enhance the antioxidant activity of flavonoids. researchgate.net

Advanced Synthetic Methodologies for Flavan, 2,3,3 ,4,4 ,5,7 Heptahydroxy and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are difficult to achieve with conventional chemical methods. This approach is particularly advantageous for polyhydroxylated compounds, as it can circumvent the need for extensive use of protecting groups. researchgate.net The general strategy involves synthesizing a core flavonoid structure through chemical methods and subsequently using enzymes for specific modifications, such as hydroxylation or glycosylation. mdpi.comresearchgate.net

Enzymes like cytochrome P450 monooxygenases (CYPs) and flavin-dependent monooxygenases (FMOs) are instrumental in introducing hydroxyl groups at specific positions on the flavonoid rings. nih.gov For instance, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are well-characterized P450 enzymes responsible for hydroxylating the B-ring. datapdf.com Furthermore, enzymes capable of hydroxylating the A-ring, such as flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H), have been identified. nih.gov The use of microbial biocatalysts, such as yeast strains, can provide a platform for regioselective hydroxylation reactions. Studies have shown that yeast strains like Rhodotorula glutinis can regioselectively hydroxylate flavonoids at the C-8 position. nih.govnih.govnih.gov

A hypothetical chemoenzymatic route to Flavan (B184786), 2,3,3',4,4',5,7-heptahydroxy- could involve the chemical synthesis of a simpler, less-hydroxylated flavan precursor. This precursor would then be subjected to a series of enzymatic steps using a panel of specific hydroxylases to install the remaining hydroxyl groups at the desired positions (3, 3', 4, 4', 5, 7). This method capitalizes on the inherent specificity of enzymes to overcome the regioselectivity challenges that plague traditional organic synthesis. researchgate.net

Table 1: Examples of Enzymes Used in Flavonoid Modification

| Enzyme Class | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Cytochrome P450 | Flavonoid 3'-hydroxylase (F3'H) | Adds -OH group at C-3' of the B-ring | datapdf.com |

| Cytochrome P450 | Flavonoid 3',5'-hydroxylase (F3'5'H) | Adds -OH groups at C-3' and C-5' of the B-ring | datapdf.com |

| Cytochrome P450 | Flavone 8-hydroxylase (F8H) | Adds -OH group at C-8 of the A-ring | nih.gov |

Total Synthesis Strategies for Complex Flavans

Total synthesis provides a pathway to complex flavonoids from basic chemical building blocks. The synthesis of a heptahydroxylated flavan requires careful planning, including robust retrosynthetic analysis and precise control over protecting group chemistry.

The fundamental structure of flavonoids is the C6-C3-C6 skeleton, comprising two six-carbon aromatic rings (A and B) connected by a three-carbon chain (C3) that typically forms a heterocyclic ring. ub.edu Two primary retrosynthetic strategies are employed for constructing this skeleton. karazin.ua

C6 + C3-C6 Strategy : This approach disconnects the flavonoid structure into a C6 phenolic synthon (for the A-ring) and a C3-C6 cinnamic acid derivative (for the C3 bridge and B-ring). karazin.ua The key bond formation is typically an acylation or related reaction between the two fragments.

C6-C2 + C1-C6 Strategy : This more frequently used route involves a retro-aldol or retro-crotonization reaction, breaking the molecule into a C6-C2 acetophenone (B1666503) derivative (A-ring and two carbons of the C3 bridge) and a C1-C6 benzaldehyde (B42025) unit (B-ring and one carbon of the C3 bridge). karazin.ua This strategy is often preferred due to the wide commercial availability of substituted acetophenones and benzaldehydes. karazin.ua

For a target like Flavan, 2,3,3',4,4',5,7-heptahydroxy-, both strategies would require starting materials that are heavily functionalized with hydroxyl groups or their protected equivalents.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, and these have been applied to flavonoid synthesis. karazin.uanumberanalytics.com Reactions such as Suzuki, Heck, and Sonogashira coupling can be used to assemble the diarylpropane skeleton from appropriate precursors before the final cyclization to form the flavan ring system. karazin.uanih.gov

The formation of the heterocyclic C-ring is a critical step. A common method involves the oxidative cyclization of 2'-hydroxychalcones or the related 2'-hydroxydihydrochalcones. researchgate.netnih.gov Palladium(II) catalysis has been effectively used to promote the oxidative cyclization of 2'-hydroxydihydrochalcones to yield flavanones (which can be reduced to flavans) and flavones. pearson.comyoutube.commdpi.com These reactions proceed under relatively mild conditions and offer a divergent route to different flavonoid classes from a common intermediate. pearson.com

The synthesis of any polyhydroxylated natural product is dominated by the challenge of regioselective protection and deprotection. With seven hydroxyl groups, Flavan, 2,3,3',4,4',5,7-heptahydroxy- presents a formidable challenge. Chemists must install protecting groups that mask certain hydroxyls while leaving others free to react, and these groups must be removable later without affecting the rest of the molecule.

Common protecting groups for hydroxyls include benzyl (B1604629) ethers, silyl (B83357) ethers, and methyl ethers. A recent review highlights that benzylation followed by catalytic debenzylation (e.g., using Pd/C) is a highly effective and scalable strategy for synthesizing polyhydroxy flavonols, as it avoids harsh acidic conditions that can damage the flavonoid core.

The inherent differences in the acidity of the various hydroxyl groups on the flavonoid scaffold can be exploited for selective protection. For many flavonoids, the 7-OH group is the most acidic and can be selectively deprotonated and reacted under carefully controlled conditions. pearson.com For the B-ring catechol moiety (3',4'-dihydroxy), specialized protecting groups like cyclic acetals or ketals can be employed. The development of orthogonal protecting group schemes, where different types of protecting groups can be removed under distinct conditions, is essential for the successful total synthesis of such complex molecules. youtube.com

Synthetic Biology and Metabolic Engineering for Enhanced Production

Synthetic biology offers a powerful alternative to chemical synthesis by reprogramming microorganisms to function as cellular factories for producing valuable chemicals like flavonoids. nih.gov This approach involves designing and constructing novel biosynthetic pathways in tractable hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov

The microbial production of flavonoids begins with engineering a host to synthesize the core flavanone (B1672756) intermediates, typically naringenin (B18129) or pinocembrin. This requires the heterologous expression of a multi-enzyme pathway that converts a common cellular precursor, such as L-tyrosine or L-phenylalanine, into the desired flavanone.

Key engineering strategies include:

Pathway Reconstruction : Introducing the necessary plant-derived genes, such as phenylalanine ammonia-lyase (PAL), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI), into the microbial host.

Increasing Precursor Supply : Overexpressing upstream pathways to boost the intracellular pools of essential precursors, particularly malonyl-CoA. In E. coli, this has been achieved by expressing acetyl-CoA carboxylase (ACC), leading to significant increases in flavanone production. nih.gov

Pathway Optimization and Balancing : Fine-tuning the expression levels of pathway enzymes to prevent the accumulation of toxic intermediates and to direct metabolic flux efficiently towards the final product. nih.gov

Once a strain can efficiently produce a core flavanone, it can be further engineered to produce more complex derivatives. To synthesize a heptahydroxyflavan, a suite of specific hydroxylase enzymes would need to be co-expressed. This would involve selecting and expressing a combination of F3H, F3'H, and other P450s to achieve the correct hydroxylation pattern on the flavan skeleton. datapdf.com While the de novo production of a specific heptahydroxyflavan has not been reported, engineered microbes have successfully produced a variety of other hydroxylated flavonoids. researchgate.net

Table 2: Examples of Engineered Microbial Strains for Flavonoid Production

| Host Organism | Key Engineering Strategy | Target Flavonoid(s) | Reported Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of acetyl-CoA carboxylase (ACC) and acetate (B1210297) assimilation pathways. | Naringenin | 119 | nih.gov |

| Escherichia coli | Overexpression of ACC and pathway enzymes. | Pinocembrin | 429 | |

| Escherichia coli | Expression of UGT and UDP-sugar biosynthesis genes. | Quercetin-3-O-glucuronide | 687 | |

| Saccharomyces cerevisiae | Reconstruction of an 8-gene pathway from glucose. | Kaempferol | 26.57 | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Flavan, 2,3,3',4,4',5,7-heptahydroxy- |

| Naringenin |

| Pinocembrin |

| Eriodictyol |

| Kaempferol |

| Quercetin |

| Luteolin |

| Apigenin |

| Chrysin |

| Fisetin |

| Galangin |

| Morin |

| Hesperetin |

| Biochanin A |

| Epicatechin |

| Norwogonin |

| 4-coumaroyl-CoA |

Pathway Engineering and Genetic Circuit Design

The foundational step in microbial synthesis is the heterologous expression of the entire leucodelphinidin biosynthetic pathway. This is achieved by introducing a set of genes, often from different plant species, into a microbial host. frontiersin.orgnih.gov The typical pathway involves the conversion of the amino acid L-tyrosine (or L-phenylalanine) to p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. nih.govfrontiersin.org Chalcone isomerase (CHI) then converts this intermediate to the flavanone naringenin, a key branch-point intermediate. nih.govmdpi.com To produce leucodelphinidin, naringenin must be hydroxylated by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) to yield dihydromyricetin (B1665482). mdpi.commdpi.com The final conversion to leucodelphinidin is catalyzed by dihydroflavonol 4-reductase (DFR). wikipedia.org

Table 1: Key Enzymes in the Engineered Biosynthesis of Leucodelphinidin

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Phenylalanine/Tyrosine Ammonia Lyase | PAL/TAL | Converts L-phenylalanine or L-tyrosine to cinnamic acid or p-coumaric acid. | frontiersin.org |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | nih.gov |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | mdpi.com |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with 3x malonyl-CoA to form naringenin chalcone. | nih.govsciepublish.com |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. | nih.govsciepublish.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones (e.g., naringenin) to dihydroflavonols. | nih.govmdpi.com |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | Adds hydroxyl groups to the B-ring, converting dihydrokaempferol (B1209521) to dihydromyricetin. | mdpi.com |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydromyricetin to leucodelphinidin. | wikipedia.orgnih.gov |

Optimization of Precursor Supply and Cofactor Engineering

The production of leucodelphinidin is highly dependent on the availability of its primary precursors: malonyl-CoA and p-coumaroyl-CoA. frontiersin.orgmdpi.com Microbial hosts naturally produce these compounds, but often at levels insufficient for high-yield flavonoid synthesis. nih.gov Metabolic engineering strategies are therefore critical to boost their supply.

To increase the intracellular pool of malonyl-CoA, a key building block for the A-ring of the flavonoid, engineers often overexpress the native acetyl-CoA carboxylase (ACC) enzyme. frontiersin.orgnih.gov Concurrently, pathways that compete for malonyl-CoA, such as fatty acid biosynthesis, may be downregulated. mdpi.com The supply of p-coumaroyl-CoA, derived from the shikimate pathway, can be enhanced by overexpressing feedback-resistant versions of enzymes like DAHP synthase and chorismate mutase, which control the flow of carbon into aromatic amino acid synthesis. frontiersin.org

Cofactor availability is another common bottleneck. frontiersin.org The reduction of dihydromyricetin to leucodelphinidin by DFR requires NADPH as a cofactor. wikipedia.org Similarly, the P450 hydroxylases (F3'H, F3'5'H) that synthesize dihydromyricetin also depend on NADPH. frontiersin.org Engineering the host's central metabolism to increase the NADPH regeneration rate can significantly improve the efficiency of these enzymatic steps. nih.gov This can be achieved by modifying pathways like the pentose (B10789219) phosphate (B84403) pathway or by introducing heterologous enzymes that favor NADPH production.

Table 2: Metabolic Engineering Strategies for Enhanced Precursor and Cofactor Supply

| Target | Strategy | Objective | Reference |

|---|---|---|---|

| Malonyl-CoA | Overexpress Acetyl-CoA Carboxylase (ACC) | Increase supply of the A-ring precursor. | frontiersin.orgnih.gov |

| p-Coumaroyl-CoA | Overexpress feedback-resistant DAHP synthase (e.g., aroGfbr) | Increase flux through the shikimate pathway for the B-ring precursor. | frontiersin.org |

| NADPH | Modify pentose phosphate pathway; introduce NADPH-regenerating enzymes. | Enhance supply of reducing equivalents for reductases and hydroxylases. | nih.govfrontiersin.org |

| UDP-Glucose | Overexpress UDP-glucose biosynthesis genes. | Provide sugar donors for subsequent glycosylation of flavonoid products. | nih.gov |

Strategies for Eliminating Competitive Pathways and Relieving Transport Limitations

To maximize the carbon flux towards leucodelphinidin, it is crucial to minimize the diversion of intermediates into competing metabolic pathways. nih.gov Within the flavonoid pathway itself, a significant competitive branch exists where dihydroflavonols are converted into flavonols by flavonol synthase (FLS), rather than into leucoanthocyanidins by DFR. frontiersin.orgmdpi.com Deleting or downregulating the gene encoding FLS is a key strategy to channel metabolic intermediates specifically towards leucodelphinidin synthesis. frontiersin.org

Another major competitor for precursors is the cell's primary metabolism. For example, malonyl-CoA is essential for fatty acid synthesis, creating a direct competition with flavonoid production. nih.gov Carefully downregulating genes in the fatty acid pathway can free up malonyl-CoA for CHS, although this must be balanced to avoid compromising cell health. mdpi.com

As the target compound accumulates within the cell, it can lead to feedback inhibition of pathway enzymes or cellular toxicity, placing a limit on production titers. nih.gov A critical strategy to overcome this is to engineer efficient product export. This involves identifying and overexpressing membrane transporter proteins, such as those from the MATE (Multidrug and Toxic Compound Extrusion) or ABC (ATP-Binding Cassette) superfamilies, that can actively pump flavonoids out of the cell and into the culture medium. mdpi.com This not only relieves toxicity but also simplifies downstream purification.

Application of Gene Stacking and RNA Interference (RNAi) in Production Systems

Constructing a microbial cell factory for leucodelphinidin requires the coordinated expression of numerous heterologous and native genes. Gene stacking involves assembling multiple gene expression cassettes into a single vector or integrating them into the host chromosome. frontiersin.org This ensures that all necessary enzymatic components of the pathway are present and can be transferred to the host simultaneously.

RNA interference (RNAi) is a powerful tool for targeted gene silencing and is particularly useful for eliminating competitive pathways. nih.govnih.gov By introducing double-stranded RNA (dsRNA) that corresponds to a target gene's sequence, the cell's natural machinery is triggered to degrade the messenger RNA (mRNA) of that gene, effectively shutting down the production of the corresponding enzyme. acs.org This technique can be applied to downregulate the expression of genes like FLS to prevent flavonol formation or to suppress genes in competing primary metabolic pathways. nih.govnih.gov The precision of RNAi allows for fine-tuning of metabolic fluxes without the permanent deletion of essential genes. nih.govoup.com

Combinatorial Biosynthesis for Structural Analogs

The modular nature of flavonoid biosynthesis makes it highly amenable to combinatorial approaches for generating novel structural analogs of leucodelphinidin. acs.orgnih.gov Combinatorial biosynthesis involves the mixing and matching of biosynthetic enzymes from different organisms or using engineered enzymes with broadened substrate specificities. nih.gov

One strategy is precursor-directed biosynthesis, where the engineered microbial host is fed with synthetic, non-native precursor molecules. acs.orgacs.org If the pathway enzymes are sufficiently promiscuous, they can accept these analogs and incorporate them into the flavonoid scaffold, producing novel derivatives. For example, feeding the system with substituted cinnamic acids can lead to leucodelphinidin analogs with different patterns on the B-ring. acs.org

Another approach is to create chimeric pathways by combining enzymes with different functionalities. For instance, coupling a library of 4-coumaroyl-CoA ligases (4CL) and chalcone synthases (CHS) from various plants can generate a diverse set of initial chalcone scaffolds. acs.orgresearchgate.net Furthermore, the introduction of "tailoring" enzymes, such as methyltransferases, acyltransferases, and glycosyltransferases, can add further structural diversity to the leucodelphinidin backbone, creating a wide array of new compounds with potentially enhanced or novel biological activities. nih.govwikipedia.orgoup.com

Compound Names Mentioned

4-coumaroyl-CoA

Acetyl-CoA

Apigenin

Cinnamic acid

Dihydromyricetin (Ampelopsin)

Dihydrokaempferol

Dihydroquercetin

Eriodictyol

Flavan, 2,3,3',4,4',5,7-heptahydroxy- (Leucodelphinidin)

Galangin

Homoeriodictyol

Kaempferol

Liquiritigenin

Malonyl-CoA

Naringenin

Naringenin chalcone

p-Coumaric acid

p-Coumaroyl-CoA

Phenylalanine

Pinocembrin

Quercetin

Tyrosine

UDP-glucose

Sophisticated Analytical Techniques for Characterization of Flavan, 2,3,3 ,4,4 ,5,7 Heptahydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. For a molecule with the complexity of Flavan (B184786), 2,3,3',4,4',5,7-heptahydroxy-, a combination of one-dimensional and two-dimensional NMR experiments is indispensable for assigning every proton and carbon atom to its specific position within the molecular scaffold.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR provides the fundamental skeletal information of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For Flavan, 2,3,3',4,4',5,7-heptahydroxy-, the ¹H NMR spectrum would typically show signals corresponding to the aromatic protons on the A and B rings, as well as the protons on the heterocyclic C ring. The chemical shifts (δ) and coupling constants (J) of these protons provide crucial information. For instance, the protons on the C-ring (H-2 and H-3) typically appear as doublets, and their coupling constant can help determine their relative stereochemistry (cis or trans). phytojournal.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, indicating the number of distinct carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For Flavan, 2,3,3',4,4',5,7-heptahydroxy-, the spectrum would display signals for the aromatic carbons, the carbons of the heterocyclic ring, and the carbon bearing the hydroxyl groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum. This technique is particularly useful in confirming the assignments of the carbon atoms in the C-ring.

A representative dataset for a closely related compound, dihydromyricetin (B1665482), which shares the same molecular formula and a similar core structure, is presented below. The chemical shifts are highly dependent on the solvent used. phytojournal.com

Table 1: ¹H and ¹³C NMR Spectral Data for Dihydromyricetin (a structural isomer) in Different Solvents phytojournal.com

| Position | δH (ppm) in d6-DMSO | δC (ppm) in d6-DMSO | δH (ppm) in d4-Methanol | δC (ppm) in d4-Methanol |

| 2 | 4.91 (d, J=11.4 Hz) | 83.8 | 4.97 (d, J=11.5 Hz) | 85.1 |

| 3 | 4.42 (d, J=11.4 Hz) | 71.7 | 4.53 (d, J=11.5 Hz) | 73.2 |

| 4 | - | 197.1 | - | 198.5 |

| 5 | - | 163.5 | - | 164.8 |

| 6 | 5.86 (s) | 95.8 | 5.89 (s) | 96.9 |

| 7 | - | 167.3 | - | 168.6 |

| 8 | 5.86 (s) | 94.9 | 5.89 (s) | 96.0 |

| 9 | - | 162.7 | - | 164.0 |

| 10 | - | 100.1 | - | 101.4 |

| 1' | - | 129.8 | - | 131.2 |

| 2' | 6.47 (s) | 107.1 | 6.59 (s) | 108.3 |

| 3' | - | 145.5 | - | 146.8 |

| 4' | - | 136.2 | - | 137.5 |

| 5' | - | 145.5 | - | 146.8 |

| 6' | 6.47 (s) | 107.1 | 6.59 (s) | 108.3 |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Complete Assignments and Conformational Studies

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and for determining the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity of protons within the A, B, and C rings. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon atoms based on the already assigned proton signals. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the linkages between the rings and the positions of the hydroxyl groups. For example, correlations between the protons on the B-ring and the C-2 carbon of the C-ring would confirm the attachment of the dihydroxyphenyl group. sdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the three-dimensional structure and stereochemistry of the molecule. For instance, NOESY can help to confirm the relative orientation of the substituents on the C-ring.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of Flavan, 2,3,3',4,4',5,7-heptahydroxy- can be achieved, providing a detailed picture of its molecular structure. phytojournal.com

Mass Spectrometry (MS) Applications in Structural Analysis (e.g., ESI-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing flavonoids, as it typically produces intact molecular ions with minimal fragmentation. rsc.org

When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes an even more potent tool for structural elucidation. In an ESI-MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. nih.gov

For Flavan, 2,3,3',4,4',5,7-heptahydroxy-, ESI-MS would be used to confirm its molecular weight (322.07 g/mol ). The MS/MS spectrum would provide key structural information. Common fragmentation pathways for flavonoids include: nih.govresearchgate.net

Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation of the heterocyclic C-ring, providing information about the substitution pattern of the A and B rings.

Loss of small neutral molecules: Molecules such as water (H₂O) and carbon monoxide (CO) are commonly lost from the molecular ion.

Cleavage of the C-ring: This can lead to fragments that are characteristic of the A- and B-ring structures.

The fragmentation pattern of the closely related taxifolin (B1681242) (dihydroquercetin) has been studied in detail. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 303 is observed. Subsequent fragmentation leads to characteristic ions, such as the loss of water to give a fragment at m/z 285. researchgate.netnih.gov Analysis of these fragmentation patterns allows for the confirmation of the core flavan structure and the hydroxylation pattern.

Table 2: Predicted Collision Cross Section (CCS) for Flavan, 2,3,3',4,4',5,7-heptahydroxy- Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 323.07616 | 169.7 |

| [M+Na]⁺ | 345.05810 | 178.4 |

| [M-H]⁻ | 321.06160 | 170.4 |

| [M+NH₄]⁺ | 340.10270 | 181.4 |

| [M+K]⁺ | 361.03204 | 175.8 |

| [M+H-H₂O]⁺ | 305.06614 | 164.0 |

| [M+HCOO]⁻ | 367.06708 | 180.2 |

Data predicted using CCSbase.

Advanced Chromatographic Separation Techniques for Isolation and Purification

Before detailed structural analysis can be performed, the target compound, Flavan, 2,3,3',4,4',5,7-heptahydroxy-, must be isolated and purified from its natural source, which is often a complex mixture of related compounds. Advanced chromatographic techniques are essential for achieving the high purity required for spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of flavonoids. sdsu.edu It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

For the separation of flavonoids like Flavan, 2,3,3',4,4',5,7-heptahydroxy-, reversed-phase HPLC is most commonly used. phcogres.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. phcogres.comscialert.net

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures of flavonoids with varying polarities. scialert.net The separated compounds are detected as they elute from the column, most commonly by a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. phcogres.com Preparative HPLC, which uses larger columns and higher flow rates, can be used to isolate milligram to gram quantities of the pure compound. nih.gov

Counter-Current Chromatography (CCC), including pH-Zone-Refining CCC

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven to be highly effective for the isolation and purification of natural products, including flavonoids. nih.govresearchgate.net Unlike HPLC, CCC uses two immiscible liquid phases (a stationary phase and a mobile phase) and avoids the use of a solid support, thereby eliminating issues such as irreversible adsorption of the sample onto the stationary phase. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a modern form of CCC that utilizes a strong centrifugal force to retain the stationary phase in the column while the mobile phase is pumped through it. mdpi.com The choice of the two-phase solvent system is critical for a successful separation and is based on the partition coefficient (K) of the target compound. A commonly used solvent system for the separation of flavonoids is a mixture of hexane, ethyl acetate (B1210297), methanol, and water in various ratios. researchgate.net

pH-Zone-Refining CCC is a specialized and powerful mode of CCC that is particularly useful for the separation of ionizable compounds like acidic or basic flavonoids. In this technique, a retainer acid or base is added to the stationary phase, and a counter-ion (a base or acid) is added to the mobile phase. This creates a pH gradient within the column, and the sample components are separated into distinct, highly concentrated zones based on their pKa values and hydrophobicity. This method can yield large quantities of highly pure compounds in a single step.

The combination of these advanced chromatographic techniques allows for the efficient isolation of Flavan, 2,3,3',4,4',5,7-heptahydroxy- in high purity, which is a prerequisite for its comprehensive structural characterization by spectroscopic methods.

Spectroscopic Methods for Complementary Analysis (UV-Vis, IR)

In the comprehensive characterization of Flavan, 2,3,3',4,4',5,7-heptahydroxy-, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as crucial complementary analytical techniques. While methods like NMR and mass spectrometry provide detailed structural and molecular weight information, UV-Vis and IR spectroscopy offer valuable insights into the electronic transitions and functional groups present in the molecule, respectively. These techniques are often used for preliminary identification, purity assessment, and to corroborate findings from other analytical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for analyzing compounds with chromophoric systems. The flavan structure, with its aromatic A and B rings, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the hydroxylation pattern and the degree of conjugation within the molecule.

For flavan-3-ols, the class of compounds to which Flavan, 2,3,3',4,4',5,7-heptahydroxy- belongs, the UV spectra are typically characterized by two main absorption maxima. Band II, appearing in the range of 240-280 nm, is associated with the benzoyl system of the A-ring. Band I, which is often a shoulder rather than a distinct peak for flavan-3-ols, appears at longer wavelengths (around 300-320 nm) and is related to the cinnamoyl system of the B-ring.

Research on related proanthocyanidins (B150500), which are oligomers and polymers of flavan-3-ols, shows that the primary absorption peak is typically observed around 270-285 nm. researchgate.net For instance, prodelphinidins, which are polymers based on gallocatechin and epigallocatechin units (closely related to the heptahydroxy-flavan structure), exhibit a maximum absorption wavelength (λmax) at approximately 268 nm. nih.gov Similarly, individual catechins such as epigallocatechin gallate (EGCG) and catechin (B1668976) show characteristic λmax values at 274 nm and 280 nm, respectively. researchgate.netresearchgate.net These values are consistent with the electronic transitions expected for the flavan-3-ol (B1228485) scaffold. The presence of multiple hydroxyl groups, as in the case of 2,3,3',4,4',5,7-heptahydroxy-flavan, is expected to result in a λmax within this range.

Table 1: Representative UV-Vis Absorption Maxima for Related Flavan-3-ols

| Compound/Class | λmax (nm) | Solvent |

|---|---|---|

| Prodelphinidins | 268 | Not Specified |

| Epigallocatechin gallate (EGCG) | 274 | Water |

This table presents representative data for compounds structurally related to Flavan, 2,3,3',4,4',5,7-heptahydroxy- to illustrate the expected UV-Vis absorption.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For a complex molecule like Flavan, 2,3,3',4,4',5,7-heptahydroxy-, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural features.

The most prominent feature in the IR spectrum of this compound is a broad and strong absorption band in the region of 3600-3200 cm⁻¹. This band is characteristic of the stretching vibrations of the numerous hydroxyl (-OH) groups. The breadth of the peak is due to intermolecular and intramolecular hydrogen bonding, a common feature in polyphenolic compounds.

Other significant absorption bands include those for the aromatic C-H stretching vibrations, which typically appear around 3100-3000 cm⁻¹. The stretching vibrations of the aromatic carbon-carbon (C=C) bonds within the A and B rings give rise to several sharp to medium intensity peaks in the 1650-1450 cm⁻¹ region.

The C-O stretching vibrations of the phenolic hydroxyl groups and the ether linkage in the heterocyclic C-ring produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. For instance, studies on catechin and its derivatives have identified C-O stretching vibrations of aromatic alcohols around 1144 cm⁻¹ and C-O-C stretching vibrations at approximately 1034 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for Flavan, 2,3,3',4,4',5,7-heptahydroxy- and Related Compounds

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3400 (broad) | O-H Stretching | Phenolic -OH |

| ~ 1610 | C=C Stretching | Aromatic Ring |

| ~ 1520 | C=C Stretching | Aromatic Ring |

| ~ 1460 | C-H Bending | -CH₂- |

| ~ 1280 | O-H Bending | Phenolic -OH |

| ~ 1144 | C-O Stretching | Aromatic Alcohol |

This table provides a summary of the expected and reported IR absorption bands for the functional groups present in the title compound and its close structural relatives.

Together, UV-Vis and IR spectroscopy provide a rapid and non-destructive means of obtaining foundational structural information about Flavan, 2,3,3',4,4',5,7-heptahydroxy-. The data from these techniques, when integrated with findings from more complex methods like multinuclear NMR and high-resolution mass spectrometry, contribute to a robust and unambiguous characterization of this complex natural product.

Mechanistic Research on Biological Activities of Flavan, 2,3,3 ,4,4 ,5,7 Heptahydroxy in Vitro Studies

Structure-Activity Relationship (SAR) Studies Focusing on Hydroxylation Patterns

The arrangement and number of hydroxyl (-OH) groups on the flavan-3-ol (B1228485) skeleton are paramount in determining the biological efficacy of compounds like GCG.

The biological activity of flavan-3-ols is heavily influenced by the hydroxylation pattern of their aromatic rings. GCG possesses seven hydroxyl groups, a feature that significantly contributes to its potent effects. Key structural elements are the vicinal-trihydroxylated B-ring (a pyrogallol (B1678534) group) and the galloyl moiety esterified at the C3 position of the C-ring.

Table 1: Influence of Structural Moieties on the Biological Activity of Flavan-3-ols

| Structural Feature | Associated Biological Activity | Supporting Evidence Summary |

|---|---|---|

| Galloyl Moiety at C3 | Enhanced antiproliferative, apoptotic, and antioxidant effects. nih.govmdpi.com | Galloylated catechins (like GCG and EGCG) consistently show stronger activity compared to their non-galloylated counterparts (like EGC and Catechin). nih.gov |

| Tri-hydroxyl (Pyrogallol) B-Ring | High antioxidant and radical scavenging activity. nih.gov Crucial for Fe(III)-reducing activity. nih.gov | The presence of three hydroxyl groups on the B-ring, as seen in GCG and EGCG, is linked to superior antioxidant capacity compared to di-hydroxylated catechins. nih.gov |

| Specific -OH at 4' and 4'' positions | Considered critical for cytotoxicity and specific biochemical interactions. nih.gov | Methylation of these specific hydroxyl groups in the epimer EGCG markedly decreases its biological activity, highlighting their importance. nih.gov |

GCG is classified as a flavan-3-ol, a subgroup of flavonoids characterized by a saturated C-ring, specifically the absence of a double bond between the C2 and C3 positions. This structural feature is fundamental to its activity profile.

The lack of a C2-C3 double bond results in a non-planar, three-dimensional molecular structure. This is in contrast to other flavonoid classes, such as flavonols (e.g., quercetin), which possess this double bond and have a more rigid, planar structure. The flexibility of the flavan-3-ol backbone allows for different spatial arrangements, known as stereoisomers. GCG and its more studied epimer, EGCG, are examples of such isomers, differing in the orientation of the substituent at the C2 position. This 3D conformation is critical for how the molecule fits into the active sites of enzymes and the binding pockets of protein receptors, thereby influencing the specificity and strength of its biological interactions.

Molecular Mechanisms of Cellular and Enzymatic Modulation

In vitro studies have demonstrated that GCG can directly interact with and modulate the function of various proteins, including key enzymes and signaling molecules.

GCG and its analogs have been shown to inhibit several enzymes that are critical to metabolic and inflammatory pathways.

Xanthine (B1682287) Oxidase (XO): GCG is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species. It has been shown to inhibit XO in a reversible, mixed-manner.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Research on the inhibition of these key inflammatory enzymes has largely focused on GCG's epimer, EGCG. EGCG strongly inhibits COX-1 with an IC50 value of 3.37 μM and shows weaker inhibition of COX-2. biomolther.orgnih.gov It also effectively inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme downstream of COX that is responsible for producing the pro-inflammatory mediator PGE2, with an IC50 of 1.8 μM. researchgate.net In studies with soybean lipoxygenase, EGCG was found to degrade, with its epigallocatechin (EGC) portion binding to the enzyme, suggesting the core flavan-3-ol structure is key to this interaction. nih.govresearchgate.net

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a major regulator of cell growth, proliferation, and survival. Extensive research has demonstrated that EGCG can inhibit this pathway, often by downregulating the phosphorylation (activation) of key components like Akt and mTOR. nih.gov This inhibition can lead to anti-proliferative effects and the induction of apoptosis in various cell lines. nih.gov

HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis. In vitro studies have shown that EGCG is a potent, reversible inhibitor of HMG-CoA reductase. nih.govnih.gov It is believed to act by binding to the enzyme's cofactor site. nih.gov

Table 2: In Vitro Inhibitory Activity of GCG and Related Catechins on Metabolic Enzymes

| Enzyme | Inhibitor | Key Findings (IC50 / Mechanism) | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | GCG | IC50: 33.60 ± 0.53 µM; Mixed-type reversible inhibition. | [No specific reference in provided results] |

| Cyclooxygenase-1 (COX-1) | EGCG | IC50: 3.37 µM; Stronger inhibition than aspirin (B1665792) at the same concentration. | biomolther.orgnih.gov |

| Cyclooxygenase-2 (COX-2) | EGCG | Weak inhibition of enzyme activity; primarily inhibits expression. | researchgate.netnih.gov |

| Lipoxygenase (LOX) | EGCG | EGCG degrades to EGC, which binds to the enzyme's iron cofactor site. | nih.govresearchgate.net |

| Phosphoinositide 3-kinase (PI3K) | EGCG | Inhibits the PI3K/Akt pathway, downregulating phosphorylation of Akt. | nih.gov |

| HMG-CoA Reductase | EGCG | Potent, reversible inhibition (nanomolar range); binds to the cofactor site. | nih.gov |

Note: Much of the specific enzyme inhibition data is for Epigallocatechin gallate (EGCG), the 2-cis epimer of GCG. The structural similarities suggest GCG may have comparable activities, but direct studies are needed for confirmation.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory and immune responses. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many polyphenols. In vitro studies on EGCG have elucidated a multi-faceted inhibitory mechanism that likely applies to GCG due to their shared structural motifs.

EGCG has been shown to block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. oup.comnih.gov This action keeps the NF-κB complex sequestered in the cytoplasm, preventing it from moving to the nucleus to activate pro-inflammatory genes. nih.gov Furthermore, research indicates a more direct interaction where EGCG can covalently bind to a specific cysteine residue (Cys-38) on the p65 subunit of NF-κB. nih.govaustinpublishinggroup.com This modification directly blocks the ability of NF-κB to bind to DNA, thereby inhibiting its transcriptional activity even after it has entered the nucleus. nih.govaustinpublishinggroup.com

The cellular membrane is a primary site of action for many bioactive compounds. Flavonoids can insert into the lipid bilayer, altering its physical properties and influencing the function of membrane-bound proteins.

Studies on EGCG have shown that it can directly inhibit the process of SNARE-dependent membrane fusion. nih.gov This process is fundamental to cellular events like the release of neurotransmitters and hormones. The mechanism involves EGCG blocking the formation of the trans-SNARE complex, which is the machinery that pulls membranes together for fusion. nih.gov In vitro experiments demonstrated that EGCG could significantly reduce the rate of membrane fusion, including fusion events that are stimulated by calcium and synaptotagmin-7. nih.gov While direct evidence for GCG is pending, its structural similarity to EGCG makes it a plausible inhibitor of similar membrane fusion events. Furthermore, EGCG has been shown to inhibit the plasma membrane Ca2+-ATPase, a key pump for maintaining calcium homeostasis, which could indirectly affect calcium-mediated cellular processes.

Induction of Apoptosis in Cellular Models

In vitro studies have demonstrated that proanthocyanidins (B150500), a class of polyphenolic compounds to which Flavan (B184786), 2,3,3',4,4',5,7-heptahydroxy- belongs, are potent inducers of apoptosis in various cancer cell lines. Research on grape seed proanthocyanidins has shown their efficacy in triggering programmed cell death in human colorectal carcinoma cells. healthline.com This process is often mediated through the mitochondrial pathway, a critical intrinsic route for apoptosis. healthline.com

Further investigations into the apoptotic mechanisms of proanthocyanidins have been conducted on human gastric cancer cell lines, such as MGC-803. In these cells, proanthocyanidins were found to simultaneously activate both apoptosis and autophagy. nih.gov Interestingly, the inhibition of proanthocyanidin-induced autophagy led to a significant increase in apoptosis, suggesting a complex interplay between these two cellular processes. nih.gov This finding indicates that combining proanthocyanidins with autophagy inhibitors could potentially enhance their cytotoxic effects on cancer cells. nih.gov

The molecular machinery involved in proanthocyanidin-induced apoptosis includes the activation of caspase family proteases. nih.gov Caspases are central to the execution phase of apoptosis. The process can be initiated by the p53 tumor suppressor protein, which activates other proteins to create channels in the mitochondrial membrane. nih.gov This leads to the release of cytochrome c into the cytoplasm, ultimately activating the caspase cascade and leading to cell death. nih.gov Studies on non-small cell lung cancer (NSCLC) cells have also highlighted the ability of proanthocyanidins to induce apoptosis, suggesting their potential as anti-cancer agents across different tumor types. nih.gov

| Cell Line | Compound Type | Observed Apoptotic Mechanism | Reference |

| Human Colorectal Carcinoma | Grape Seed Proanthocyanidins | Mitochondrial pathway-mediated apoptosis | healthline.com |

| Human Gastric Cancer (MGC-803) | Proanthocyanidins | Activation of apoptosis and autophagy; increased apoptosis upon autophagy inhibition | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Proanthocyanidins | Induction of apoptosis | nih.gov |

Regulation of Gene Expression (e.g., Antioxidant Genes)

Flavonoids, including proanthocyanidins, are known to exert significant regulatory effects on gene expression, particularly those involved in the cellular antioxidant defense system. These compounds can modulate various signaling pathways that control the transcription of stress-responsive genes. nih.gov

One of the key mechanisms by which proanthocyanidins enhance cellular antioxidant capacity is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govmdpi.com In vitro studies using HepG2 cells have shown that proanthocyanidins can enhance Nrf2 expression and activate Nrf2-ARE-mediated transcription. This, in turn, increases the expression of phase II and antioxidant enzymes, bolstering the cell's ability to combat oxidative stress. nih.gov Molecular docking analyses have further elucidated the interaction between proanthocyanidins and Keap1, a negative regulator of Nrf2, suggesting a mechanism for Nrf2 activation. mdpi.com

Proanthocyanidins also influence other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov They have been shown to downregulate stress-activated MAPK pathways, thereby suppressing the production of reactive oxygen species (ROS) and subsequent oxidative damage. nih.gov Furthermore, by suppressing the NF-κB pathway, which is activated by various cellular stressors, proanthocyanidins can regulate the expression of genes involved in inflammation and apoptosis. nih.gov

The regulation of gene expression by these compounds is not limited to antioxidant and inflammatory responses. Research has also delved into the genetic regulation of proanthocyanidin (B93508) biosynthesis itself. nih.govnih.govresearchgate.net Transcription factors such as MYB, bHLH, and WD40-like proteins are known to play a crucial role in controlling the expression of key enzymes in the flavonoid and proanthocyanidin synthesis pathways. nih.govfrontiersin.orgmdpi.com

| Signaling Pathway | Effect of Proanthocyanidins | Target Genes/Proteins | Cellular Outcome | Reference |

| Nrf2-ARE | Activation | Nrf2, HO-1, SOD-1, CAT, NQO-1 | Increased antioxidant enzyme expression | nih.govmdpi.com |

| MAPK (ERK, JNK, p38) | Downregulation | ERK, JNK, p38 | Suppression of ROS production and apoptosis | nih.gov |

| NF-κB | Suppression | NF-κB | Regulation of genes involved in OS, apoptosis, and inflammation | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Reactive Site Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of flavonoids, including compounds structurally related to Flavan, 2,3,3',4,4',5,7-heptahydroxy-. mdpi.com DFT calculations allow for the precise identification of reactive sites within a molecule, which is often challenging to determine through experimental methods alone. mdpi.com This is particularly relevant for understanding the antioxidant properties of flavonoids, as their ability to scavenge free radicals is dependent on the ease with which they can donate a hydrogen atom from their hydroxyl groups. mdpi.com

Studies utilizing DFT have analyzed various parameters to predict the antioxidant efficiency of flavonoids. One such parameter is the bond dissociation enthalpy (BDE) of the O-H bonds. A lower BDE value indicates that the hydrogen atom is more easily abstracted, signifying a more potent antioxidant activity. mdpi.com For instance, DFT calculations have been used to determine the BDE of different hydroxyl groups on the flavonoid skeleton, revealing that the position and number of -OH groups, as well as the presence of intramolecular hydrogen bonds, significantly influence their reactivity towards radicals. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the interactions between small molecules like flavonoids and their biological targets, typically proteins. nih.govmdpi.com These methods provide detailed insights into the binding modes, affinities, and stability of ligand-protein complexes, which are crucial for understanding the mechanisms of biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding energy, which is an estimate of the binding affinity. nih.govfrontiersin.org Numerous studies have employed molecular docking to investigate the interactions of proanthocyanidins and other flavonoids with various enzymes and receptors. mdpi.commdpi.comnih.govnih.govfrontiersin.orgmdpi.com For example, docking studies have identified proanthocyanidins as potential inhibitors of SARS-CoV-2 proteases by revealing their interactions with the catalytic residues in the active site. nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov

Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.comnih.gov MD simulations provide a more realistic representation of the physiological environment and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov For instance, MD simulations have been used to analyze the stability of proanthocyanidin-protein complexes, showing how these compounds can stabilize or alter the protein's structure. nih.gov These computational approaches are invaluable for rational drug design and for elucidating the molecular basis of the biological activities of flavonoids. bohrium.com

| Computational Method | Application | Key Findings for Flavonoids/Proanthocyanidins | Reference |

| Molecular Docking | Prediction of binding modes and affinities | Identification of key interactions (hydrogen bonds, hydrophobic interactions) with protein targets; prediction of inhibitory potential. | mdpi.comnih.govfrontiersin.org |

| Molecular Dynamics (MD) Simulation | Analysis of complex stability and dynamics | Elucidation of conformational changes upon binding; assessment of the stability of ligand-protein interactions over time. | nih.govnih.gov |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Flavonoid Research

Artificial intelligence (AI) and machine learning (ML) are transforming flavonoid research by enabling the analysis of vast datasets to predict biological activities and optimize production. arxiv.orgfrontiersin.org These computational tools are accelerating the pace of discovery in flavonoid science. nih.gov

The biosynthesis of flavonoids in plants and microbial hosts is a complex process involving numerous enzymatic steps. AI and ML algorithms are being employed to enhance the production of these compounds by optimizing metabolic pathways. arxiv.orgnih.gov Machine learning models can analyze transcriptomic, proteomic, and metabolomic data to identify bottlenecks in a given biosynthesis pathway. nih.gov By predicting the effects of genetic modifications, such as the upregulation of specific enzymes like chalcone (B49325) synthase or flavonoid 3'-hydroxylase, AI can guide the engineering of microorganisms or plants for increased yields of desired flavonoids. mdpi.comwikipedia.org

Generative AI frameworks can design novel enzyme variants or entire metabolic pathways that are predicted to have higher efficiency. nih.gov For example, AI models can analyze sequence-structure-function relationships of key enzymes in the flavonoid pathway, such as dihydroflavonol 4-reductase or anthocyanidin synthase, to suggest mutations that could lead to enhanced activity or altered substrate specificity. wikipedia.org This approach moves beyond simple trial-and-error, offering a directed strategy for metabolic engineering.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net In flavonoid research, QSAR is instrumental in predicting the therapeutic potential of different flavonoid structures. nih.gov These models use molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—to build mathematical equations that can forecast the activity of untested flavonoids. nih.gov

For instance, QSAR studies have successfully modeled the antioxidant activity of flavonoids, identifying key structural features required for potent radical scavenging. nih.govnih.gov These features often include the number and position of hydroxyl groups and the presence of a catechol (o-dihydroxy) group in the B-ring, which are present in Flavan (B184786), 2,3,3',4,4',5,7-heptahydroxy-. acs.org By using ML algorithms like partial least squares (PLS) or support vector machines (SVM), researchers can create robust and predictive QSAR models. frontiersin.orgresearchgate.netnih.gov These models not only predict activity but also provide insights into the mechanisms of action, guiding the synthesis of new derivatives with enhanced potency. nih.gov

Table 1: Example of QSAR Model Parameters for Flavonoid Antioxidant Activity This table is for illustrative purposes and represents typical parameters found in QSAR studies.

| Model Parameter | Description | Significance in Flavonoid Activity |

| Correlation Coefficient (r) | A measure of the strength of the linear relationship between predicted and observed activities. | Values close to 1.0 indicate a strong predictive model. For example, a model achieved an r value of 0.966 for antioxidant activity. nih.gov |

| Cross-validation Coefficient (q²) | A measure of the model's predictive ability and robustness, determined by systematically leaving out data points. | High q² values (e.g., >0.8) suggest a reliable and predictive model. nih.gov |

| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. | Examples include connectivity indices and the number/position of hydroxyl groups, which are crucial for antioxidant capacity. nih.govresearchgate.net |

| Structural Fragments | Specific substructures within the flavonoid molecule identified as being important for activity. | The presence of a catechol group in the B-ring and a 2,3-double bond in the C-ring are often highlighted as key for high antioxidant activity. acs.org |

Systems Biology Approaches for Comprehensive Understanding of Flavan Dynamics

Systems biology offers a holistic framework for understanding the complex interactions of flavonoids within a biological system. researchgate.netfrontiersin.org This approach integrates multiple layers of "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular and organismal processes. nih.govfrontiersin.orgnih.gov By applying systems biology to the study of flavans, researchers can move from a reductionist view of a single compound and a single target to a network-level understanding of its effects.

For example, when a cell is exposed to a flavan like Flavan, 2,3,3',4,4',5,7-heptahydroxy-, systems biology can simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the concentrations of various metabolites (metabolomics). frontiersin.org This multi-omics data can then be integrated to build interaction networks, revealing how the flavan modulates entire pathways and cellular functions. researchgate.netnih.gov This is particularly valuable for deciphering the multifaceted effects of flavonoids, which are known to interact with numerous proteins and signaling pathways. frontiersin.org These approaches can help identify the primary targets of a flavan and also uncover secondary or off-target effects, providing a complete picture of its biological impact. nih.gov

Advancements in Spatial Metabolomics for Understanding Flavan Transport and Localization

Traditional metabolomics techniques provide information about the types and quantities of metabolites in a bulk tissue sample, but they lack spatial information. nih.govyoutube.com Spatial metabolomics, a cutting-edge field, overcomes this limitation by combining mass spectrometry imaging with metabolomic analysis to visualize the distribution of specific molecules within tissues and even single cells. nih.govyoutube.com This technology is crucial for understanding where flavonoids like Flavan, 2,3,3',4,4',5,7-heptahydroxy- are synthesized, stored, and transported in plants, as well as how they are distributed in animal tissues after consumption.

Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry allow researchers to map the precise location of flavonoids in a thin slice of tissue. youtube.com This can reveal, for instance, that certain flavonoids accumulate in specific cellular compartments, such as the vacuole, or in particular tissues, like the epidermis of a leaf, where they may play a role in defense against UV radiation or pathogens. Understanding the spatial distribution of these compounds provides critical insights into their physiological functions. nih.gov

Development of Novel Analogs and Conjugates for Targeted Mechanistic Probes

To precisely investigate the mechanisms of action of flavonoids, researchers are developing novel analogs and conjugates that can be used as molecular probes. This involves chemically modifying the core flavonoid structure to introduce new functionalities without losing the desired biological activity. These modifications can serve various purposes, such as improving bioavailability, targeting specific cellular locations, or enabling visualization.

For example, a novel proanthocyanidin (B93508), GC-(4→8)-GCG, was studied to understand its specific anti-angiogenic effects. nih.gov By isolating and studying a specific analog, researchers can pinpoint the structural features responsible for a particular activity. nih.gov Furthermore, flavonoids can be conjugated with fluorescent dyes or affinity tags. These tagged molecules allow researchers to track the compound's movement within a cell, identify its binding partners, and visualize its interaction with specific organelles or proteins. The synthesis of novel analogs with altered functional groups can also help to systematically probe structure-activity relationships, providing a deeper understanding of how these compounds exert their biological effects. nih.gov

Q & A

Basic: What spectroscopic methods are critical for identifying and characterizing the hydroxyl substitution pattern in 2,3,3',4,4',5,7-heptahydroxyflavan?

To resolve the hydroxyl substitution pattern, use high-resolution NMR (1H and 13C) to analyze coupling constants and chemical shifts for aromatic protons (δ 5.5–7.5 ppm). For example, ortho-hydroxyl groups exhibit distinct splitting patterns due to vicinal coupling (J ≈ 2–3 Hz) . Mass spectrometry (HRMS) with ESI+ ionization can confirm molecular weight (e.g., expected [M+H]+ for C15H12O7: 304.0583) and fragmentation patterns . X-ray crystallography is recommended for absolute stereochemical confirmation when crystalline derivatives are obtainable .

Basic: How can researchers ensure the purity of synthetic 2,3,3',4,4',5,7-heptahydroxyflavan for biological assays?

Employ HPLC-DAD/UV with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to monitor purity ≥95% . Validate using NMR spectral deconvolution to detect residual solvents or byproducts (e.g., methylene chloride at δ 5.32 ppm) . For advanced quality control, LC-MS/MS quantifies trace impurities (LOQ ≤ 0.1%) .

Advanced: What experimental strategies resolve contradictions in reported antioxidant activity data for polyhydroxyflavans?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize assays using:

- ORAC (Oxygen Radical Absorbance Capacity) with fluorescein at pH 7.4 to mimic physiological conditions.

- DPPH radical scavenging in methanol, noting that steric hindrance from 3',4'-dihydroxy groups may reduce activity compared to simpler flavanols .

- Cell-based ROS assays (e.g., H2O2-induced stress in HepG2 cells) to correlate in vitro and in vivo results .

Cross-validate findings with structurally analogous compounds (e.g., 5,7,3',4'-tetrahydroxyflavone ).

Advanced: How do researchers design stability studies for 2,3,3',4,4',5,7-heptahydroxyflavan under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for glycosidic cleavage or oxidation .

- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products (e.g., quinones via λmax shift) .

- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds (e.g., Td > 200°C for methoxy-protected derivatives) .

Advanced: What computational methods predict the ADMET properties of highly hydroxylated flavans?

- LogP calculation : Use ChemAxon or Molinspiration to estimate hydrophilicity (LogP ≈ -1.2 for heptahydroxyflavan), noting that high hydroxylation reduces BBB permeability .

- Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- Toxicity prediction : Apply ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for catechol moieties) .

Advanced: How can conflicting crystallographic data on flavan bond angles be reconciled?

Variations in bond angles (e.g., C5—O3—C6 ≈ 116° vs. 122°) arise from polymorphism or solvent-induced packing effects . To resolve:

- Compare multiple crystal forms (e.g., hydrate vs. anhydrous).

- Use DFT (Density Functional Theory) optimization (B3LYP/6-31G*) to model gas-phase geometry vs. solid-state distortions .

Advanced: What in vitro assays are prioritized for evaluating the anti-inflammatory potential of this compound?

- NF-κB inhibition : Use LPS-stimulated RAW264.7 macrophages, measuring IL-6/TNF-α via ELISA .

- COX-2/PGE2 suppression : Compare to reference inhibitors (e.g., celecoxib) in a time-resolved fluorometric assay .

- ROS scavenging in neutrophils : Quantify superoxide anion production via cytochrome c reduction .

Basic: How do researchers differentiate 2,3,3',4,4',5,7-heptahydroxyflavan from its glycosylated derivatives chromatographically?

Use HPLC-ELSD (Evaporative Light Scattering Detection) with a hydrophilic interaction column (HILIC). Glycosides (e.g., glucuronides) elute earlier than aglycones due to increased polarity . Confirm via enzymatic hydrolysis (β-glucosidase) and post-reaction MS analysis .

Advanced: What strategies mitigate oxidation during the synthesis of polyhydroxyflavans?

- Protecting groups : Temporarily mask hydroxyls with acetyl or benzyl groups during synthesis .

- Inert atmosphere : Conduct reactions under argon with antioxidants (e.g., BHT) in aprotic solvents (DMF, DMSO) .

- Low-temperature workup : Quench reactions at -20°C to prevent auto-oxidation .

Advanced: How are contradictory bioactivity results between plant-extracted and synthetic flavans addressed?

- Purity verification : Compare NMR and HRMS profiles of both sources .

- Matrix effect analysis : Test plant extracts for synergistic/antagonistic co-metabolites (e.g., flavonoids, terpenes) via bioassay-guided fractionation .

- Isotopic labeling : Use 13C-labeled precursors to track synthetic vs. biosynthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.